methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate
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Overview
Description
Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate is an organic compound with a complex structure, featuring both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable aldehyde with a chiral amine, followed by reduction and esterification steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis process, often incorporating advanced techniques such as flow microreactors to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate
- Methyl (2S,3R)-2-hydroxy-3-methyl-2-(propan-2-yl)hexanoate
Uniqueness
Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-5-6(10)7(9-2)8(11)12-3/h6-7,9-10H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
VJZNWLYKYLRLNV-RQJHMYQMSA-N |
Isomeric SMILES |
CCC[C@H]([C@@H](C(=O)OC)NC)O |
Canonical SMILES |
CCCC(C(C(=O)OC)NC)O |
Origin of Product |
United States |
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